Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
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Overview
Description
Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a thioester group, making it a significant molecule in various chemical and pharmaceutical applications. The presence of cyano and phenyl groups further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetate derivative with a phenyl-substituted pyridine under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioester group can undergo hydrolysis, releasing active thiol compounds that can modulate various biochemical pathways. The phenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-((3-cyano-6-oxo-4-methyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
- Butyl 2-((3-cyano-6-oxo-4-ethyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
- Butyl 2-((3-cyano-6-oxo-4-propyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate
Uniqueness
Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and binding affinity to various molecular targets, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
butyl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-3-9-23-17(22)12-24-18-15(11-19)14(10-16(21)20-18)13-7-5-4-6-8-13/h4-8,14H,2-3,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWWDXDQVSRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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